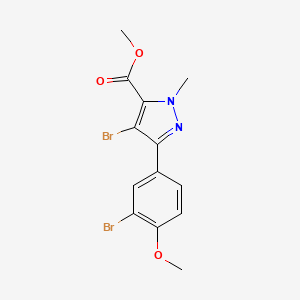
methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound that has attracted research interest due to its structural complexity and potential for various applications. Its synthesis, molecular structure, and properties have been studied to explore its utility in different fields.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves regiospecific reactions and can be challenging due to the specificity required in the formation of regioisomers. For example, Kumarasinghe et al. (2009) describe a regiospecific synthesis of a related compound, highlighting the complexity and precision needed in these processes (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often determined using X-ray crystallography. This technique helps in understanding the precise geometric configuration, which is critical for predicting reactivity and interaction with biological targets. For instance, studies by Ryzhkova et al. (2020) utilized elemental analysis, mass-, nuclear magnetic resonance, and infrared spectroscopy, complemented by X-ray analysis, to establish the structure of a new compound (Ryzhkova, Ryzhkov, & Elinson, 2020).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a wide range of chemical reactivities due to the presence of multiple functional groups. These compounds can participate in various chemical reactions, offering pathways to synthesize a broad array of derivatives. Their reactivity is often explored in the context of developing pharmacologically active molecules or materials with unique properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of pyrazole derivatives, are crucial for their practical applications. These characteristics are determined using a combination of spectroscopic techniques and computational methods. For example, the work by Tamer et al. (2015) on a related molecule, incorporating spectroscopic evaluation and nonlinear optical properties, demonstrates the importance of physical properties analysis (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Pyrazole Derivatives : Research has been conducted on synthesizing novel pyrazole derivatives, including those related to the compound . These compounds have been characterized using techniques like X-ray crystallography, NMR, and mass spectrometry (Huang et al., 2017).
- Investigation of Molecular Structures : Studies have detailed the molecular structures of similar compounds using spectroscopic methods, including IR, EIMS, FABMS, ESIMS, and NMR. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Scrowston & Shaw, 1976).
Biological and Pharmacological Studies
- Cytotoxicity and Antitumor Activity : Some studies have evaluated the cytotoxicity and antitumor activity of pyrazole derivatives. For instance, certain compounds showed weak growth inhibition on HepG2 cell lines, indicating potential for cancer treatment research (Huang et al., 2017).
- Antifungal and Antimicrobial Activity : Other studies have investigated the antifungal and antimicrobial activities of bromophenol derivatives. Some compounds, however, were found inactive against various human cancer cell lines and microorganisms (Zhao et al., 2004).
Chemical Properties and Reactions
- Chemical Reactivity and Transformation : Research has also focused on the chemical reactivity and transformation of pyrazole compounds. This includes studying the migration of functional groups in these compounds, which is significant for synthetic chemistry applications (Mcgreer & Wigfield, 1969).
properties
IUPAC Name |
methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O3/c1-17-12(13(18)20-3)10(15)11(16-17)7-4-5-9(19-2)8(14)6-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHQIQQLCRFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=C(C=C2)OC)Br)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

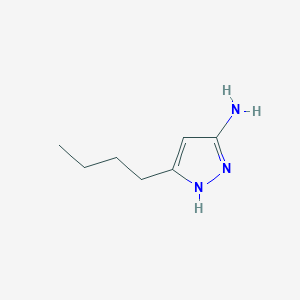

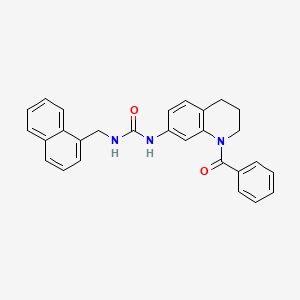

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)
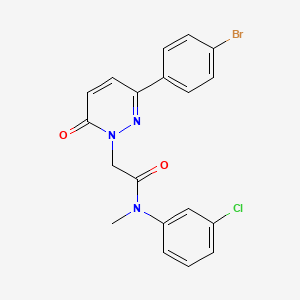
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)
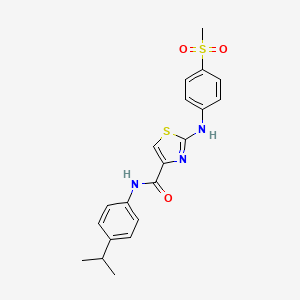
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)
![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)
